![molecular formula C23H22N4O3 B7462771 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
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Overview
Description
3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is not fully understood. However, it has been suggested that the compound may act by binding to specific receptors and inhibiting their activity. Additionally, it may interfere with various cellular processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
The compound 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to exhibit antiviral activity against the influenza virus. Moreover, it has been studied for its potential use in the treatment of cancer, neurodegenerative disorders, and autoimmune diseases.
Advantages and Limitations for Lab Experiments
The compound 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs. However, one of the limitations is that the mechanism of action of the compound is not fully understood, making it difficult to develop targeted therapies.
Future Directions
There are several future directions for the study of 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one. One potential direction is to further investigate the mechanism of action of the compound and identify specific targets for its activity. Additionally, further studies are needed to determine the safety and efficacy of the compound in animal models and humans. Moreover, the compound may be studied for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders.
Conclusion:
In conclusion, the compound 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a benzimidazole derivative that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. While there are several limitations to its use, the compound shows great promise for the development of new antibiotics and antiviral drugs, as well as potential treatments for cancer, neurodegenerative disorders, and autoimmune diseases.
Synthesis Methods
The synthesis of 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 6-methoxyquinoline-2-carbonyl chloride with piperidine followed by the reaction of the resulting compound with 2-aminobenzimidazole. The reaction takes place under controlled conditions and requires expertise in organic chemistry.
Scientific Research Applications
The compound 3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. Additionally, it has been studied for its potential use in the treatment of cancer, neurodegenerative disorders, and autoimmune diseases.
properties
IUPAC Name |
3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-30-17-7-9-18-15(14-17)6-8-20(24-18)22(28)26-12-10-16(11-13-26)27-21-5-3-2-4-19(21)25-23(27)29/h2-9,14,16H,10-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQZFSUGPGQUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |
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